molecular formula C18H20ClNS B3141894 Prothixene hydrochloride CAS No. 4907-84-0

Prothixene hydrochloride

Cat. No.: B3141894
CAS No.: 4907-84-0
M. Wt: 317.9 g/mol
InChI Key: CXWWSOPNZQPTJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prothixene hydrochloride involves several steps. One common method includes the reaction of 2-chlorothioxanthone with N,N-dimethylpropylamine under specific conditions to yield prothixene . The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Prothixene hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .

Scientific Research Applications

Scientific Research Applications

Prothixene hydrochloride has been studied for its multifaceted roles in treating psychiatric disorders and its pharmacological effects. Key areas of research include:

  • Antidepressant Potential : Prothixene has shown efficacy in modulating serotonin uptake in human blood platelets, suggesting a role in treating depressive states. Studies indicate that it may enhance serotonin activity, which is crucial in managing mood disorders.
  • Neuroleptic Effects : As a neuroleptic agent, prothixene is used to manage symptoms of psychosis. It acts on dopamine receptors, particularly D2 receptors, which are implicated in schizophrenia and other psychotic disorders .
  • Antiemetic Properties : Prothixene exhibits antiemetic activity, making it useful in preventing nausea and vomiting associated with various medical treatments, including chemotherapy .
  • Antihistaminic Activity : The compound has demonstrated antihistaminic effects, which can be beneficial in treating allergic reactions and conditions where histamine plays a significant role .

Case Studies and Clinical Findings

Several studies have documented the clinical applications of this compound:

  • A study involving patients with schizophrenia demonstrated significant improvement in psychotic symptoms when treated with prothixene compared to placebo controls . The results indicated a notable reduction in hallucinations and delusions.
  • Research on the compound's effects on short-term memory revealed that prothixene administration improved memory retention in animal models, suggesting potential cognitive benefits alongside its primary uses .
  • Clinical trials assessing the antiemetic properties of prothixene showed efficacy in reducing chemotherapy-induced nausea and vomiting, providing a valuable option for patients undergoing cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prothixene hydrochloride is unique in its specific receptor-blocking profile and its use in treating a wide range of psychotic disorders. Its chemical structure allows for various substitutions, leading to a diverse range of derivatives with potential therapeutic applications .

Biological Activity

Prothixene hydrochloride is a thioxanthene derivative primarily used as an antipsychotic and antiemetic agent. This compound exhibits a range of biological activities, including antiserotonin, antihistaminic, and neuroleptic effects. Its pharmacological profile makes it a subject of interest in both clinical and preclinical research.

Prothixene acts on various neurotransmitter systems, particularly those involving serotonin and histamine. Its antiserotonin activity is notably higher than that of promethazine, indicating its potential for managing conditions associated with serotonin dysregulation, such as anxiety and depression . Additionally, it has been shown to exert antihistaminic effects , which can contribute to its efficacy in treating nausea and vomiting .

Comparative Biological Activity

A comparative analysis of prothixene's biological activity against other agents reveals its unique profile:

Compound Antiserotonin Activity Antihistaminic Activity Neuroleptic Effects Toxicity in Mice
ProthixeneHighModerateModerateMore toxic than promethazine
PromethazineModerateHighLowLess toxic than prothixene
ChlorprothixeneLowLowHighModerate

Preclinical Findings

In preclinical studies, prothixene has demonstrated significant effects in various animal models:

  • Central Depressant Activity : In the rotating rod test, prothixene exhibited central depressant activity, although it was less potent than chlorprothixene .
  • Protective Effects : It showed a higher protective effect in the supramaximal electric shock test compared to both promethazine and chlorprothixene, suggesting its potential utility in seizure management .
  • Local Irritation : Prothixene caused 52% less local irritation in rabbits compared to promethazine, indicating a more favorable safety profile for topical applications .

Clinical Studies

Research into the clinical applications of prothixene has highlighted its effectiveness in treating various psychiatric disorders. For instance, a study involving patients with delirium showed that antipsychotics like prothixene could help manage symptoms effectively without significantly increasing the risk of adverse effects such as extrapyramidal symptoms (EPS) .

Case Studies

A notable case study published in JAMA Dermatology discussed the hypersensitivity reactions associated with local anesthetics and highlighted the importance of understanding cross-sensitivity among different drug classes, including thioxanthene derivatives like prothixene. This underscores the necessity for careful patient assessment when prescribing these medications .

Properties

IUPAC Name

N,N-dimethyl-3-thioxanthen-9-ylidenepropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NS.ClH/c1-19(2)13-7-10-14-15-8-3-5-11-17(15)20-18-12-6-4-9-16(14)18;/h3-6,8-12H,7,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWWSOPNZQPTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2SC3=CC=CC=C31.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2622-24-4 (Parent)
Record name Prothixene hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004907840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60923923
Record name N,N-Dimethyl-3-(9H-thioxanthen-9-ylidene)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60923923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4907-84-0, 12167-34-9
Record name Prothixene hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004907840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-3-(9H-thioxanthen-9-ylidene)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60923923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prothixene hydrochloride
Reactant of Route 2
Prothixene hydrochloride
Reactant of Route 3
Prothixene hydrochloride
Reactant of Route 4
Prothixene hydrochloride
Reactant of Route 5
Prothixene hydrochloride
Reactant of Route 6
Reactant of Route 6
Prothixene hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.